

Mass Spectrometry of 1,4-Diiodobutane: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 1,4-Diiodobutane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodobutane ($C_4H_8I_2$) is a versatile alkylating agent employed in various chemical syntheses, including the formation of heterocyclic compounds and as a cross-linking agent.^[1] A thorough understanding of its behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and metabolite identification in drug development and chemical research. This technical guide provides a detailed overview of the electron ionization mass spectrometry (EI-MS) of **1,4-diiodobutane**, including its fragmentation patterns, a generalized experimental protocol, and a quantitative analysis of its mass spectrum.

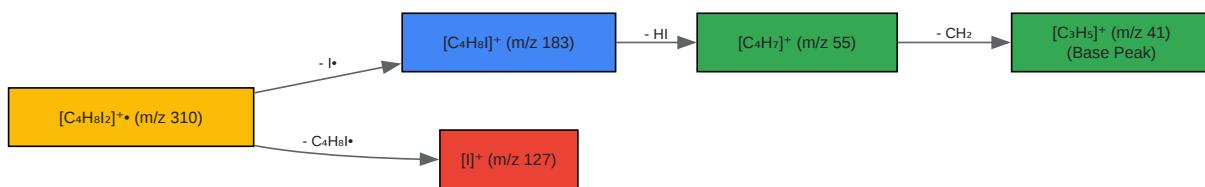
Data Presentation: Mass Spectrum of 1,4-Diiodobutane

The electron ionization mass spectrum of **1,4-diiodobutane** is characterized by a series of fragment ions resulting from the cleavage of the carbon-iodine and carbon-carbon bonds. The quantitative data, as sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, is summarized in the table below. The molecular ion peak is observed with low intensity, which is typical for alkyl iodides due to the facile cleavage of the C-I bond.

m/z	Relative Intensity (%)	Proposed Ion Fragment
41	100	$[\text{C}_3\text{H}_5]^+$
55	85	$[\text{C}_4\text{H}_7]^+$
127	15	$[\text{I}]^+$
183	40	$[\text{C}_4\text{H}_8\text{I}]^+$
310	5	$[\text{C}_4\text{H}_8\text{I}_2]^+$ (Molecular Ion)

Fragmentation Pathway

The fragmentation of **1,4-diiiodobutane** under electron ionization follows a logical progression initiated by the removal of an electron to form the molecular ion, $[\text{C}_4\text{H}_8\text{I}_2]^+ \bullet$. This high-energy species then undergoes a series of fragmentation steps to yield more stable ions. The primary fragmentation is the homolytic cleavage of a carbon-iodine bond, which is the weakest bond in the molecule, resulting in the formation of the $[\text{C}_4\text{H}_8\text{I}]^+$ ion at m/z 183 and an iodine radical. Subsequent loss of an iodine atom from the molecular ion can also lead to the iodine cation $[\text{I}]^+$ at m/z 127. Further fragmentation of the butyl-iodide cation involves the loss of HI, leading to the formation of various hydrocarbon fragments. The base peak at m/z 41 corresponds to the stable allyl cation, $[\text{C}_3\text{H}_5]^+$, likely formed through rearrangement and fragmentation of the butyl chain. The peak at m/z 55 is attributed to the $[\text{C}_4\text{H}_7]^+$ cation.



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Fragmentation pathway of **1,4-diiiodobutane**.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of **1,4-diiiodobutane** using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

- Solvent Selection: Dissolve the **1,4-diiiodobutane** sample in a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane. The choice of solvent should be based on the sample's solubility and to avoid co-elution with the analyte.
- Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL, to prevent overloading the GC column and the mass spectrometer detector.
- Filtration: If the sample solution contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC injector and column.

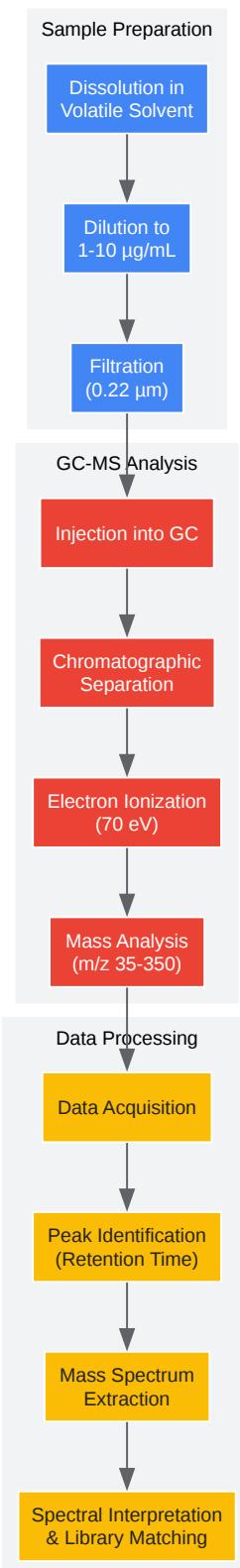
2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph:
 - Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples. Injector temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for separating alkyl halides. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.

- (Note: The temperature program should be optimized based on the specific instrument and the desired separation.)
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 35 to 350.
 - Scan Speed: A scan speed of at least 2 scans/second is recommended to obtain good peak shapes and sufficient data points across the chromatographic peak.
 - Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis:

- Acquire the data using the instrument's software.
- Identify the peak corresponding to **1,4-diodobutane** based on its retention time.
- Extract the mass spectrum for the identified peak.
- Analyze the fragmentation pattern and compare it with a reference library (e.g., NIST, Wiley) for confirmation.



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Experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometry of **1,4-diiodobutane**. The provided data, fragmentation pathway, and experimental protocol serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. A clear understanding of the mass spectrometric behavior of this compound is essential for its accurate identification and characterization in complex matrices.

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References

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